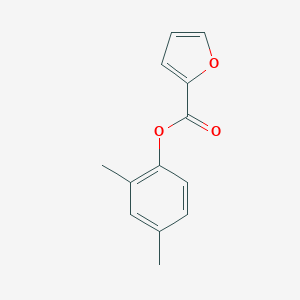![molecular formula C27H20N2O3 B407923 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B407923.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-efficiency catalytic systems and eco-friendly pathways. These methods aim to maximize yield and minimize environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted benzoxazole derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide include:
- N-(3-Benzooxazol-2-yl-phenyl)-isobutyramide
- 2-Amino benzoxazole
- 4-(1,3-Benzoxazol-2-yl) naphthalen-2-ol .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyloxy group, in particular, contributes to its unique properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C27H20N2O3 |
|---|---|
Molecular Weight |
420.5g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C27H20N2O3/c30-26(20-10-7-13-23(17-20)31-18-19-8-2-1-3-9-19)28-22-12-6-11-21(16-22)27-29-24-14-4-5-15-25(24)32-27/h1-17H,18H2,(H,28,30) |
InChI Key |
BHDYZLOXWVIHSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,5-diiodo-N-[2-(methyloxy)phenyl]benzamide](/img/structure/B407856.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B407859.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B407862.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B407863.png)
